6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine
Beschreibung
Eigenschaften
Molekularformel |
C15H10BrClFN3O |
|---|---|
Molekulargewicht |
382.61 g/mol |
IUPAC-Name |
6-bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C15H10BrClFN3O/c1-22-13-6-12-8(5-9(13)16)15(20-7-19-12)21-11-4-2-3-10(17)14(11)18/h2-7H,1H3,(H,19,20,21) |
InChI-Schlüssel |
WNQNFHQVCRPFBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-methoxybenzoic acid and 3-chloro-2-fluoroaniline.
Condensation Reaction: The first step involves the condensation of 2-amino-5-bromo-3-methoxybenzoic acid with 3-chloro-2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the quinazoline core structure.
Bromination: The final step involves the bromination of the quinazoline core to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 is highly reactive in SNAr due to electron-withdrawing effects from the quinazoline ring and adjacent methoxy group. Key transformations include:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Bromine replacement with -NH₂ | Ammonia (NH₃), DMF, 80–100°C | 6-Amino-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME | 6-Aryl-substituted derivatives (e.g., biaryl analogs for kinase inhibition) |
| Thiol substitution | NaSH, EtOH, reflux | 6-Sulfhydryl-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine |
The methoxy group at position 7 stabilizes the transition state by resonance, enhancing the electrophilicity of C6 for nucleophilic attack.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para and ortho positions of the quinazoline ring. Documented reactions include:
-
Nitration :
Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 or C8, though steric hindrance from the 3-chloro-2-fluoro-phenyl group limits regioselectivity. -
Halogenation :
Cl₂ or Br₂ in acetic acid selectively substitutes C5 under mild conditions.
Amine Group Reactivity
The 4-amino group participates in:
-
Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives.
-
Reductive alkylation : Formaldehyde/NaBH₃CN introduces methyl groups at the amine.
-
Cross-coupling : Buchwald-Hartwig amination with aryl halides forms N-aryl derivatives .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes bromine at C6, generating the unsubstituted quinazoline core. This pathway is critical for synthesizing analogs with reduced steric bulk.
Comparative Reactivity with Analogues
Substituent effects significantly alter reaction outcomes compared to related quinazolines:
Mechanistic Insights
-
SNAr Kinetics :
The bromine’s departure is rate-determining, with DFT studies indicating a ΔG‡ of ~25 kcal/mol in polar aprotic solvents. -
Amine pKa :
The 4-amine has a pKa of ~3.5, enabling protonation in acidic media, which deactivates the ring toward electrophiles.
Pharmacological Derivatization
Reactions are leveraged to optimize drug-like properties:
-
Suzuki-derived biaryls : Enhance kinase inhibition (IC₅₀ < 100 nM for EGFR mutants).
-
N-Acylated derivatives : Improve metabolic stability in hepatic microsomes.
This compound’s versatility in nucleophilic, electrophilic, and coupling reactions underpins its utility in medicinal chemistry. Strategic modifications at C6 and the 4-amine position enable tailored biological activity while maintaining the quinazoline scaffold’s stability.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of quinazoline derivatives, including 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In one study, derivatives of quinazoline were screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy showed promising results with minimal inhibitory concentrations (MIC) indicating potential as future antimicrobial agents .
Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. The mechanism of action often involves inhibition of specific kinases involved in cancer cell proliferation.
Case Study:
Research has demonstrated that certain quinazoline derivatives exhibit cytotoxic effects on human breast adenocarcinoma cell lines (MCF7). The presence of electron-withdrawing groups such as halogens enhances their efficacy against cancer cells .
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
a. Pharmaceutical Development
The compound can be utilized in the development of new antimicrobial and anticancer drugs, addressing the growing concern of drug resistance in pathogens and cancer cells.
b. Research Tools
Due to its specific interactions with biological targets, this compound can serve as a valuable tool in biochemical research for studying signal transduction pathways and cellular responses.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Properties of Selected Quinazoline Derivatives
Physicochemical Properties
Biologische Aktivität
6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine, with the CAS number 2231808-89-0, is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Chemical Formula: C15H10BrClFN3O
- Molecular Weight: 382.61 g/mol
- Density: 1.646 g/cm³ (predicted)
- Boiling Point: 456.4 °C (predicted)
- Acidity (pKa): 4.96 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess potent antibacterial and antifungal activities against various strains:
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Comparison Compound A | Antibacterial | 5.64 against S. aureus |
| Comparison Compound B | Antifungal | 16.69 against C. albicans |
In a study examining related quinazoline derivatives, compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that the introduction of specific substituents can enhance activity .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been attributed to their ability to inhibit key inflammatory pathways. The compound's structural features suggest potential interactions with inflammatory mediators, although specific data on this compound is limited.
Case Studies and Research Findings
- Adenosine A2A Receptor Antagonism : Recent studies have highlighted the role of quinazoline derivatives as antagonists of the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer therapies. Compounds with structural similarities to 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy showed promising antagonist activity with low IC50 values .
- Synthesis and Evaluation : A study focused on synthesizing various substituted quinazolines reported significant biological activities for several derivatives, including those structurally related to the compound . The synthesis involved treating substituted anilines with bromoquinazolines under reflux conditions, yielding compounds with notable antimicrobial efficacy .
While detailed mechanisms for this compound specifically remain to be fully elucidated, the general mechanisms for quinazoline derivatives include:
- Inhibition of Enzymatic Pathways : Many quinazolines act by inhibiting enzymes involved in bacterial cell wall synthesis or inflammatory processes.
- Receptor Modulation : Compounds may modulate receptors involved in neurotransmission and inflammation.
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine?
The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-2-fluoroaniline in isopropanol under reflux with a base like DIPEA (N,N-diisopropylethylamine) yields the target compound. Purification via column chromatography (e.g., 0–15% EtOAc/heptane gradient) and characterization by , , and LCMS are critical for validation .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- : To verify aromatic proton environments (e.g., δ 8.24 ppm for quinazoline protons) and substituent integration .
- LCMS/HRMS: For molecular ion confirmation (e.g., [M+1] at m/z 378.1) and purity assessment (>95% by diode array detection) .
- : To resolve carbon environments, such as methoxy groups (δ 57.00–57.44 ppm) and halogenated carbons .
Q. How is the compound’s purity assessed, and what storage conditions are recommended?
Purity is determined via LCMS with gradients of acetonitrile/water (0.025–0.05% TFA) and confirmed by . The compound should be stored in a cool, dry, and ventilated environment, protected from light, to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the 3-chloro-2-fluoroaniline moiety during quinazoline functionalization?
- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 6-bromo position .
- Microwave-Assisted Synthesis: Heating at 150°C for 1 hour in a microwave reactor improves reaction rates and yields (e.g., 58% yield for cross-coupled products) .
- Base Optimization: Test bases like NaCO or CsCO to enhance nucleophilic substitution efficiency .
Q. What strategies resolve contradictions in reported biological activity data for quinazolin-4-amine derivatives?
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., morpholine vs. methoxy groups) on kinase inhibition profiles .
- Assay Standardization: Use validated kinase inhibition assays (e.g., Reaction Biology Corporation protocols) to ensure reproducibility .
- Computational Modeling: Perform docking studies to predict binding modes and explain discrepancies in IC values .
Q. How can in vitro antitumor activity be evaluated methodologically for this compound?
- Cell Viability Assays: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., A549, MCF-7) with gefitinib as a positive control .
- Kinase Profiling: Screen against CLK/CDC2-like kinases using ATP concentration-dependent assays to identify selectivity .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescent assays to confirm mechanistic pathways .
Q. What analytical challenges arise in characterizing halogenated quinazoline derivatives, and how are they addressed?
- Isotope Patterns: Bromine/chlorine isotopes complicate LCMS interpretation; use high-resolution MS (HRMS) for accurate mass confirmation .
- Solubility Issues: Optimize DMSO concentration (<1%) in biological assays to avoid precipitation .
- Spectral Overlap: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic signals .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for halogenated quinazolines?
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. aqueous buffers to identify optimal conditions .
- pH-Dependent Studies: Adjust pH to mimic physiological conditions (e.g., pH 7.4 PBS) and measure solubility via UV-Vis spectroscopy .
- Literature Cross-Validation: Compare data with structurally similar compounds (e.g., gefitinib derivatives) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
